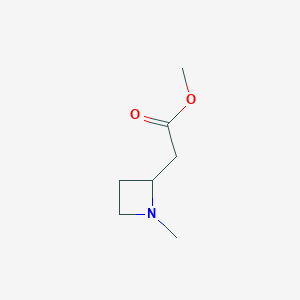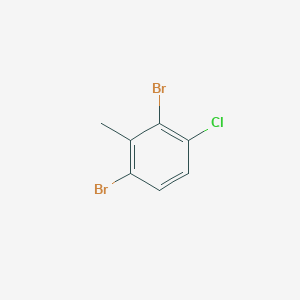
3-Chloro-2,6-dibromotoluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2,6-dibromotoluene is an organic compound with the molecular formula C7H5Br2Cl It is a derivative of toluene, where the methyl group is substituted with two bromine atoms at the 2 and 6 positions and a chlorine atom at the 3 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,6-dibromotoluene typically involves the bromination and chlorination of toluene. One common method is:
Bromination: Toluene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions.
Chlorination: The dibromotoluene intermediate is then chlorinated using chlorine gas (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3) to introduce the chlorine atom at the 3 position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of automated systems allows for efficient handling of hazardous reagents and minimizes the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2,6-dibromotoluene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The halogen atoms can be reduced to form less substituted derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Major Products
Substitution: Products include various substituted toluenes depending on the nucleophile used.
Oxidation: Products include 3-chloro-2,6-dibromobenzoic acid or 3-chloro-2,6-dibromobenzaldehyde.
Reduction: Products include 3-chloro-2,6-dibromobenzene.
Applications De Recherche Scientifique
3-Chloro-2,6-dibromotoluene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of new drugs and active pharmaceutical ingredients (APIs).
Materials Science: It is utilized in the production of advanced materials, including polymers and liquid crystals.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-2,6-dibromotoluene depends on its application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its halogen atoms can interact with various molecular targets, potentially inhibiting or modifying the activity of enzymes and receptors. The exact pathways and targets vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dibromotoluene: Lacks the chlorine atom at the 3 position, making it less reactive in certain substitution reactions.
3-Chloro-2,5-dibromotoluene: Has a different bromine substitution pattern, leading to different chemical properties and reactivity.
4-Chloro-2,6-dibromotoluene: The chlorine atom is at the 4 position, altering its steric and electronic properties.
Uniqueness
3-Chloro-2,6-dibromotoluene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring precise chemical modifications and interactions.
Propriétés
Formule moléculaire |
C7H5Br2Cl |
|---|---|
Poids moléculaire |
284.37 g/mol |
Nom IUPAC |
1,3-dibromo-4-chloro-2-methylbenzene |
InChI |
InChI=1S/C7H5Br2Cl/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,1H3 |
Clé InChI |
SDEHHDPXNATXMU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1Br)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


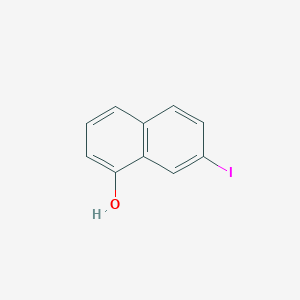
![(2-Chlorobenzo[d]oxazol-4-yl)methanamine](/img/structure/B12866475.png)


![4-Bromo-2-iodobenzo[d]oxazole](/img/structure/B12866491.png)

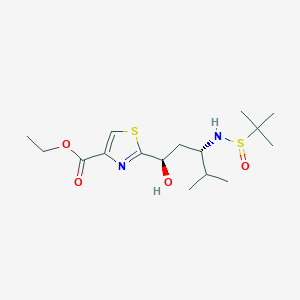
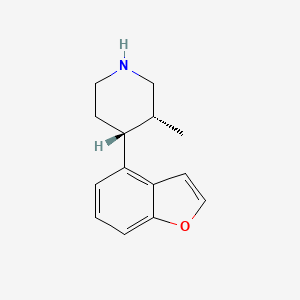
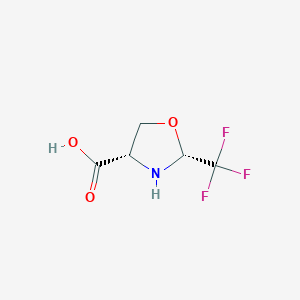
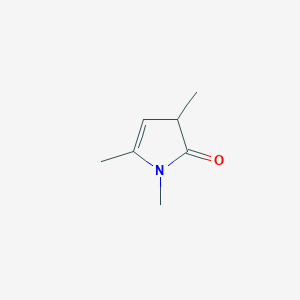
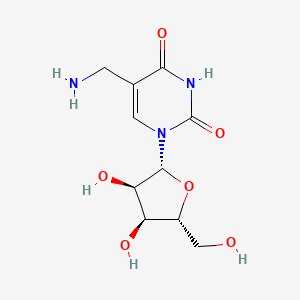
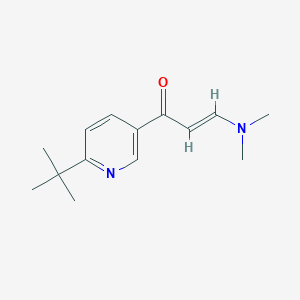
![1-(5-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12866525.png)
